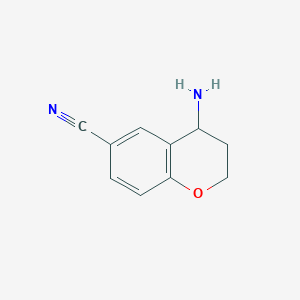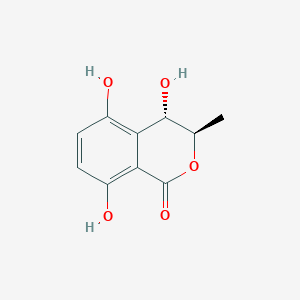
(3r,4s)-3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,4s)-3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin is a naturally occurring compound known for its unique chemical structure and potential biological activities It belongs to the class of isocoumarins, which are lactone derivatives of 3-hydroxy-1H-isochromen-1-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4s)-3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods can be optimized for large-scale production by adjusting the growth conditions and nutrient supply to maximize yield.
Chemical Reactions Analysis
Types of Reactions
(3r,4s)-3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
(3r,4s)-3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (3r,4s)-3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3,4-Dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: A similar compound with a methoxy group at the 4-position.
(3R,4S)-3,4-Dihydro-4,5-dihydroxy-3-methylisocoumarin: A similar compound with fewer hydroxyl groups.
Uniqueness
(3r,4s)-3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(3R,4S)-4,5,8-trihydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H10O5/c1-4-9(13)7-5(11)2-3-6(12)8(7)10(14)15-4/h2-4,9,11-13H,1H3/t4-,9-/m1/s1 |
InChI Key |
UKOUEEGEHXWHHO-ALFREKQPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C2=C(C=CC(=C2C(=O)O1)O)O)O |
Canonical SMILES |
CC1C(C2=C(C=CC(=C2C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


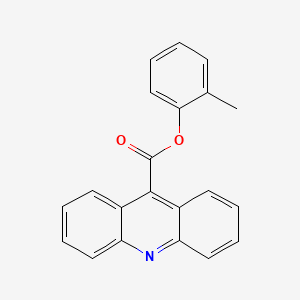
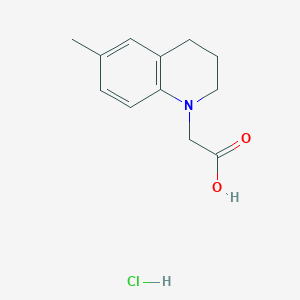

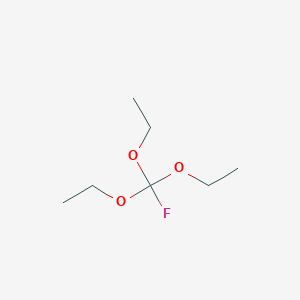
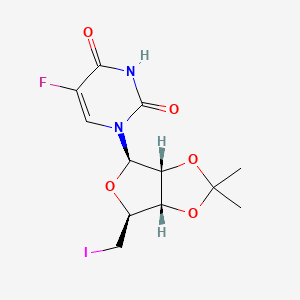
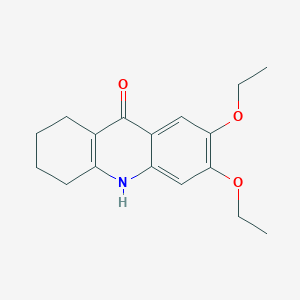

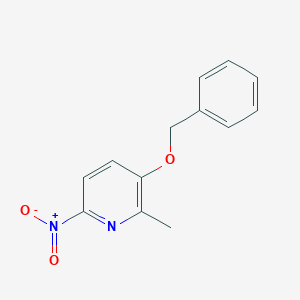
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
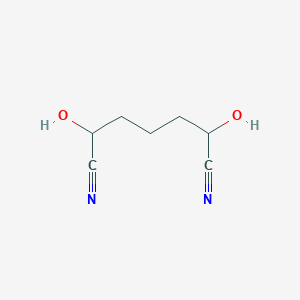
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
![N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B15217089.png)
![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
